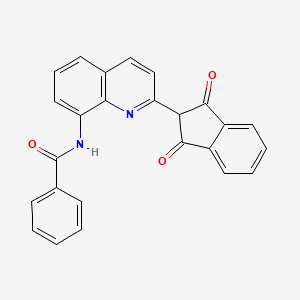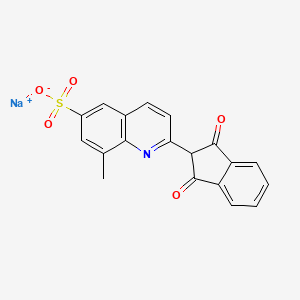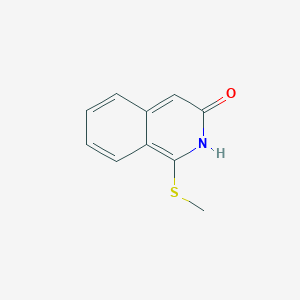
1-(methylthio)isoquinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylthio)isoquinolin-3(2H)-one is a heterocyclic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a methylthio group at the 1-position and a keto group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Methylthio)isoquinolin-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates in the presence of a rhodium catalyst. This method provides isoquinolin-1(2H)-ones via selective cleavage of a C-C bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation, followed by reaction with alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylthio)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4-triones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Iodine-catalyzed oxidative conditions are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Isoquinoline-1,3,4-triones.
Reduction: Isoquinolin-3-ol derivatives.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Methylthio)isoquinolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiplasmodial activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(methylthio)isoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of falcipain-2, it binds to the active site of the enzyme, preventing its catalytic activity . This inhibition disrupts the life cycle of Plasmodium falciparum, making it a potential antimalarial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aryl-6,7-disubstituted-2H-isoquinolin-3-ones: These compounds also exhibit inhibitory activity against falcipain-2 but lack selectivity against human cysteine proteases.
3,4-Dihydroisoquinolines: These compounds are structurally similar but differ in their reactivity and applications.
Uniqueness
1-(Methylthio)isoquinolin-3(2H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific enzymes while maintaining selectivity makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
54778-99-3 |
|---|---|
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NOS/c1-13-10-8-5-3-2-4-7(8)6-9(12)11-10/h2-6H,1H3,(H,11,12) |
Clé InChI |
NWIAOIPTTGZFMU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C2C=CC=CC2=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



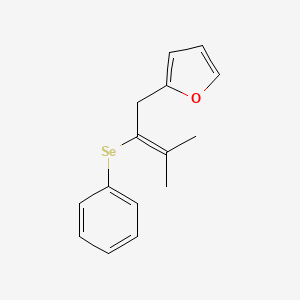
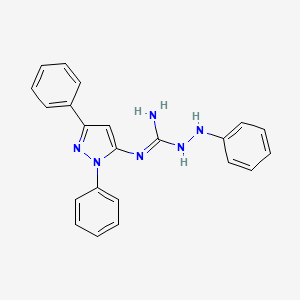
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)

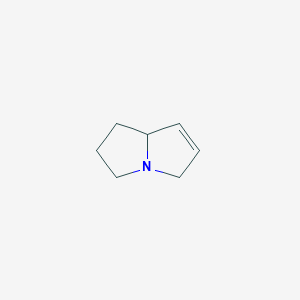
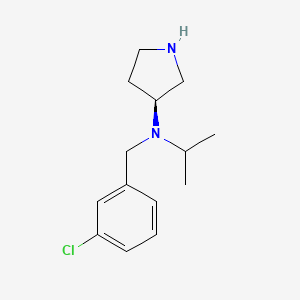
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
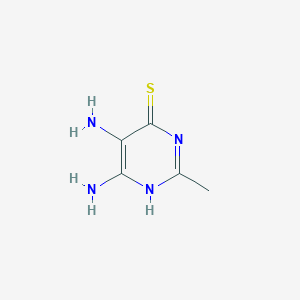
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
